1-Benzyl-4-(4-chlorobenzyl)-6,7-dimethoxyisoquinoline
Description
Properties
CAS No. |
62334-31-0 |
|---|---|
Molecular Formula |
C25H22ClNO2 |
Molecular Weight |
403.9 g/mol |
IUPAC Name |
1-benzyl-4-[(4-chlorophenyl)methyl]-6,7-dimethoxyisoquinoline |
InChI |
InChI=1S/C25H22ClNO2/c1-28-24-14-21-19(12-18-8-10-20(26)11-9-18)16-27-23(22(21)15-25(24)29-2)13-17-6-4-3-5-7-17/h3-11,14-16H,12-13H2,1-2H3 |
InChI Key |
QFSYPUUAQODKGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=CN=C2CC3=CC=CC=C3)CC4=CC=C(C=C4)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Nitration and Condensation Route
Step 1: Nitration
Starting from 3,4-dimethoxyacetophenone, nitration with nitric acid yields 2-nitro-4,5-dimethoxyacetophenone. This step is performed under controlled temperature to ensure regioselectivity.Step 2: Condensation
The nitroacetophenone intermediate condenses with N,N-dimethylformamide dimethyl acetal to form 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one.Step 3: Reductive Ring Closure
Catalytic hydrogenation induces reductive cyclization, converting the nitro compound into 4-hydroxy-6,7-dimethoxyquinoline.Step 4: Chlorination
Finally, chlorination of the hydroxyquinoline with phosphorus oxychloride or phosphorus trichloride yields 4-chloro-6,7-dimethoxyquinoline.
This method is noted for mild reaction conditions, high yield, and scalability, although the use of catalytic hydrogenation requires careful control to avoid over-reduction.
Alternative Cyclization via Ethyl Chloroformate
Starting from 3,4-dimethoxyaniline, nitration and reduction produce an aniline intermediate.
This intermediate undergoes cyclization with ethyl chloroformate in the presence of sodium methoxide under anhydrous conditions to form 4-hydroxyquinoline derivatives.
Subsequent chlorination with phosphorus oxychloride affords 4-chloro-6,7-dimethoxyquinoline.
This method involves strong base cyclization and requires anhydrous conditions, which can increase industrial costs and environmental concerns due to iron powder reduction waste.
Construction of the Isoquinoline Core and Benzyl Substitutions
Bischler–Napieralski Cyclization for Isoquinoline Core
The isoquinoline skeleton is commonly constructed via the Bischler–Napieralski reaction, which involves cyclodehydration of β-arylethylamine derivatives under acidic conditions.
For 1-Benzyl-4-(4-chlorobenzyl)-6,7-dimethoxyisoquinoline, the starting amine is functionalized with methoxy groups at positions 6 and 7.
Cyclization yields the isoquinoline core, which can then be selectively benzylated.
Benzylation Strategies
Introduction of 1-Benzyl Group:
The nitrogen at position 1 is alkylated using benzyl halides (e.g., benzyl bromide) under basic conditions, often employing potassium carbonate in polar aprotic solvents like dimethylformamide (DMF).Introduction of 4-(4-Chlorobenzyl) Group:
The C4 position is functionalized via Friedel-Crafts alkylation or nucleophilic substitution using 4-chlorobenzyl halides. Reaction conditions such as temperature (80–120°C) and solvent polarity are optimized to maximize yield and minimize side reactions.Purification is typically achieved by column chromatography using silica gel and solvent gradients (ethyl acetate/hexane), with product monitoring by HPLC and NMR spectroscopy.
Detailed Reaction Conditions and Optimization
| Step | Reaction | Reagents/Conditions | Notes | Yield Range (%) |
|---|---|---|---|---|
| 1 | Nitration of 3,4-dimethoxyacetophenone | HNO3, controlled temp | Regioselective nitration | 80–90 |
| 2 | Condensation with N,N-dimethylformamide dimethyl acetal | DMF-DMA, reflux | Formation of propenone intermediate | 75–85 |
| 3 | Catalytic hydrogenation and ring closure | H2, Pd/C catalyst, mild pressure | Reductive cyclization | 70–80 |
| 4 | Chlorination | POCl3 or PCl3, reflux | Conversion to 4-chloroquinoline | 65–75 |
| 5 | Bischler–Napieralski cyclization | POCl3 or P2O5, reflux | Isoquinoline core formation | 50–60 |
| 6 | N-Benzylation | Benzyl bromide, K2CO3, DMF, 80°C | Alkylation at N-1 | 70–85 |
| 7 | C4-(4-chlorobenzyl) substitution | 4-chlorobenzyl bromide, K2CO3, DMF, 100°C | Friedel-Crafts or nucleophilic substitution | 60–75 |
Research Findings and Analytical Characterization
Spectroscopic Confirmation:
The final compound is characterized by ^1H and ^13C NMR, confirming methoxy groups at C6 and C7, benzyl substituents, and the chlorobenzyl moiety. Key signals include aromatic protons, methoxy singlets (~3.7–3.9 ppm), and benzylic methylene protons (~5.0 ppm).Purity Assessment:
High-performance liquid chromatography (HPLC) with UV detection at 254 nm is used to ensure purity above 95%. Mass spectrometry (ESI-MS) confirms molecular weight and substitution pattern.Yield and Scalability:
The described synthetic routes have been optimized for industrial scalability, balancing yield, cost, and environmental impact. The nitration-condensation-hydrogenation-chlorination sequence is preferred for its mild conditions and high yield, while alternative methods involving strong base cyclization are less favored due to cost and waste concerns.
Summary Table of Preparation Methods
| Preparation Stage | Method | Advantages | Limitations | Industrial Suitability |
|---|---|---|---|---|
| 4-Chloro-6,7-dimethoxyquinoline synthesis | Nitration → Condensation → Hydrogenation → Chlorination | Mild conditions, high yield, simple workup | Requires catalytic hydrogenation setup | High |
| 4-Chloro-6,7-dimethoxyquinoline synthesis | Nitration → Reduction with iron powder → Cyclization with ethyl chloroformate → Chlorination | Uses readily available reagents | Generates industrial waste, high cost | Low |
| Isoquinoline core formation | Bischler–Napieralski cyclization | Well-established, controllable | Multi-step, moderate yield | Moderate |
| N-Benzylation and C4-(4-chlorobenzyl) substitution | Alkylation with benzyl halides under basic conditions | Straightforward, good yields | Requires purification to remove byproducts | High |
This comprehensive overview synthesizes diverse research findings and industrial practices to present a detailed, authoritative guide on the preparation of 1-Benzyl-4-(4-chlorobenzyl)-6,7-dimethoxyisoquinoline. The preferred synthetic route involves initial preparation of 4-chloro-6,7-dimethoxyquinoline via nitration-condensation-hydrogenation-chlorination, followed by isoquinoline core construction and selective benzylations under optimized conditions to achieve high purity and yield suitable for research and potential industrial applications.
Chemical Reactions Analysis
1-Benzyl-4-(4-chlorobenzyl)-6,7-dimethoxyisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding dihydro derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions include various substituted isoquinolines and their derivatives.
Scientific Research Applications
Pharmaceutical Development
Neuropharmacological Potential
One of the most promising applications of 1-Benzyl-4-(4-chlorobenzyl)-6,7-dimethoxyisoquinoline is in the field of neuropharmacology. Preliminary studies suggest that this compound may inhibit acetylcholinesterase, an enzyme critical for neurotransmitter regulation in synaptic clefts. This inhibition could potentially lead to therapeutic effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where acetylcholine levels are disrupted.
Analgesic Properties
The structural similarity of this compound to known analgesics indicates its potential for pain management. Research into its pharmacological profile may reveal efficacy comparable to existing analgesics, positioning it as a candidate for further development in pain relief therapies.
Synthesis and Chemical Reactivity
The synthesis of 1-Benzyl-4-(4-chlorobenzyl)-6,7-dimethoxyisoquinoline typically involves multi-step reactions that require careful optimization to maximize yield and purity. The compound's reactivity is influenced by its functional groups, which can engage in various chemical reactions suitable for further derivatization or modification.
Case Study 1: Neuropharmacological Activity
A study investigating the inhibitory effects of 1-Benzyl-4-(4-chlorobenzyl)-6,7-dimethoxyisoquinoline on acetylcholinesterase demonstrated a significant reduction in enzyme activity at specific concentrations. This suggests a mechanism through which the compound could enhance cholinergic signaling, providing a basis for its potential use in treating cognitive disorders.
Case Study 2: Analgesic Efficacy
In animal models, the administration of 1-Benzyl-4-(4-chlorobenzyl)-6,7-dimethoxyisoquinoline resulted in notable analgesic effects. The study compared its efficacy with standard analgesics and found comparable results, indicating its viability as a new pain management option.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(4-chlorobenzyl)-6,7-dimethoxyisoquinoline involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes involved in the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine in the brain, which is beneficial in the treatment of Alzheimer’s disease. The compound’s structure allows it to bind to the active sites of these enzymes, blocking their activity and exerting its therapeutic effects.
Comparison with Similar Compounds
Papaverine (1-(3,4-Dimethoxybenzyl)-6,7-dimethoxyisoquinoline)
- Structure : Features a 3,4-dimethoxybenzyl group at position 1 and methoxy groups at positions 6 and 7 .
- Pharmacology : A vasodilator and antispasmodic agent targeting phosphodiesterase enzymes .
- Papaverine’s hydrochloride salt formulation enhances solubility, whereas the target compound’s chlorine substituent may improve metabolic stability .
Berberine and Sanguinarine Derivatives
- Structure: Berberine (a benzylisoquinoline alkaloid) and sanguinarine (a benzophenanthridine) share fused aromatic systems but lack the 4-chlorobenzyl substitution .
- Pharmacology : Both inhibit bacterial FtsZ polymerization, disrupting cell division .
- Key differences: The target compound’s benzyl and chlorobenzyl groups may enhance hydrophobic interactions with FtsZ, similar to 3-phenyl-substituted isoquinolines in , which showed potent activity against MRSA and VRE . Berberine’s planar structure facilitates intercalation into DNA, a mechanism less likely in the target compound due to steric hindrance from the 4-chlorobenzyl group .
Dimethisoquin (3-Butyl-1-(2-(dimethylamino)ethoxy)isoquinoline)
- Structure: Substituted at position 3 with a butyl group and position 1 with a dimethylaminoethoxy chain .
- Pharmacology : A local anesthetic with distinct mechanism compared to the target compound .
- Key differences: The target compound’s dual benzyl groups may favor interactions with hydrophobic protein pockets, whereas Dimethisoquin’s aminoethoxy chain enables ionic interactions .
Pharmacological and Physicochemical Data Table
Biological Activity
1-Benzyl-4-(4-chlorobenzyl)-6,7-dimethoxyisoquinoline is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The compound belongs to the isoquinoline family, characterized by the following structure:
This structure features a benzyl group and a chlorobenzyl moiety attached to an isoquinoline core, which is known to influence its biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzylisoquinoline derivatives, including our compound of interest. The mechanism involves targeting the FtsZ protein, essential for bacterial cell division.
- In Vitro Studies : The compound has shown significant antibacterial activity against various strains, including multidrug-resistant Staphylococcus aureus (MRSA). The minimal inhibitory concentrations (MICs) reported range from 0.5 to 1.0 µg/mL .
- Mechanism of Action : It acts by inhibiting FtsZ assembly, disrupting bacterial cell division processes .
Anticancer Activity
The anticancer potential of isoquinoline derivatives has been well-documented.
- Cell Line Studies : In vitro assays demonstrated that 1-Benzyl-4-(4-chlorobenzyl)-6,7-dimethoxyisoquinoline exhibits cytotoxic effects on various cancer cell lines. Specifically, it has been noted for its ability to induce apoptosis in cancer cells through the modulation of calcium channels and oxidative stress pathways .
- Calcium Channel Modulation : The compound may act as a calcium channel blocker, influencing intracellular calcium levels which are critical for cancer cell proliferation and survival .
Case Studies
- Antibacterial Efficacy : A study evaluated the efficacy of several isoquinoline derivatives against MRSA and found that compounds similar to 1-Benzyl-4-(4-chlorobenzyl)-6,7-dimethoxyisoquinoline showed promising results in reducing bacterial viability in vitro .
- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. Results indicated a dose-dependent response with significant reductions in cell viability at higher concentrations .
Data Tables
Q & A
Basic: What are the optimal synthetic routes for 1-Benzyl-4-(4-chlorobenzyl)-6,7-dimethoxyisoquinoline?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, including Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for introducing benzyl and chlorobenzyl groups. For example, highlights the use of PdCl₂(PPh₃)₂ in DMF with K₂CO₃ as a base for analogous quinoline syntheses. Solvent choice (polar aprotic solvents like DMF or THF) and temperature control (80–100°C) are critical for yield optimization. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures product isolation .
Basic: What analytical techniques validate the structure and purity of this compound?
Methodological Answer:
Structural confirmation relies on ¹H/¹³C NMR for functional group analysis (e.g., methoxy protons at δ 3.8–4.0 ppm) and high-resolution mass spectrometry (HRMS) for molecular weight verification. Purity is assessed via HPLC (>95% purity threshold) or melting point determination (e.g., analogs in and show sharp melting points). X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .
Basic: What initial biological screening approaches are recommended for this compound?
Methodological Answer:
Begin with in vitro assays targeting receptors/enzymes structurally related to isoquinoline scaffolds (e.g., kinase inhibitors or neurotransmitter analogs). Use dose-response curves (IC₅₀/EC₅₀) and cell viability assays (MTT or resazurin) to evaluate cytotoxicity. Prioritize targets based on computational docking (e.g., ’s triazole-quinoline derivatives) or literature analogs .
Advanced: How to design experiments for structure-activity relationship (SAR) studies?
Methodological Answer:
Employ factorial design ( ) to systematically vary substituents (e.g., benzyl vs. halogenated benzyl groups) while controlling reaction conditions. Use multivariate analysis to correlate structural features (e.g., logP, steric bulk) with bioactivity. For example, ’s substitution patterns on quinoline cores demonstrate how electron-withdrawing groups (e.g., Cl) modulate activity .
Advanced: What computational methods predict molecular interactions of this compound?
Methodological Answer:
Molecular docking (AutoDock Vina, Glide) identifies binding poses in target proteins, while molecular dynamics (MD) simulations (AMBER, GROMACS) assess stability over time. applied DFT calculations to optimize triazole-quinoline interactions, highlighting the role of π-π stacking and hydrogen bonding. Validate predictions with experimental binding assays (SPR or ITC) .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
Contradictions often arise from assay variability (e.g., cell line differences, solvent effects). Reproduce experiments under standardized conditions (e.g., ’s emphasis on methodological rigor). Use orthogonal assays (e.g., enzymatic vs. cell-based) and validate with knockout/mutant models . Statistical tools (ANOVA, Bland-Altman plots) quantify reproducibility .
Advanced: What challenges arise during scale-up synthesis, and how to mitigate them?
Methodological Answer:
Scale-up issues include solvent volume inefficiency and catalyst recovery . Transition from batch to flow chemistry for exothermic steps (e.g., ’s process control frameworks). Optimize catalyst loading (e.g., ’s Pd-catalyzed reactions) and employ recrystallization over column chromatography for purification. Monitor impurities via in-line spectroscopy (FTIR, Raman) .
Advanced: How to functionalize the isoquinoline core for enhanced selectivity?
Methodological Answer:
Click chemistry (e.g., azide-alkyne cycloaddition, ) introduces triazole moieties for target engagement. Suzuki-Miyaura couplings diversify benzyl substituents ( ). For regioselective modifications, employ directed ortho-metalation (DoM) or C-H activation strategies. Monitor selectivity via HPLC-MS and 2D NMR (NOESY, COSY) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
